Bornelone, (3Z,5Z)-
Description
Contextualization within Enone Chemistry and Bridged Bicyclic Systems Research
Enones are a well-established class of compounds in organic chemistry, recognized for their versatile reactivity. The conjugated system of a carbon-carbon double bond and a carbonyl group allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon. This dual reactivity makes them valuable intermediates in the synthesis of more complex molecules. The reactivity of cyclic enones can be influenced by the ring size and substitution, which affects the planarity of the conjugated system. rsc.orgnih.gov
The core of Bornelone (B1200206), (3Z,5Z)-, is a bridged bicyclic system. Such frameworks are notable for their rigid, three-dimensional structures which can introduce significant ring strain. sapub.org The bicyclo[2.2.1]heptane system, in particular, is a common motif in natural products and has been a subject of extensive research in physical organic chemistry. The synthesis of bridged bicyclic compounds often involves strategies like Diels-Alder reactions, ring-rearrangement metathesis, or various intramolecular cyclization and annulation protocols to achieve the desired stereochemistry. researcher.life The construction of these intricate architectures with high stereoselectivity remains a significant challenge and an active area of research in organic synthesis. sapub.orgresearchgate.net
Significance of (3Z,5Z)-Stereochemistry in Contemporary Organic Synthesis and Reactivity Studies
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs its physical and chemical properties. mdpi.com In Bornelone, the (3Z,5Z)- configuration is of particular significance due to the steric and electronic effects it imposes on the molecule. Compared to its (3E,5E)- counterpart, the (3Z,5Z)- isomer is expected to have higher torsional strain due to the cis configuration of the double bonds. vulcanchem.com This increased strain can influence the molecule's stability and reactivity.
The geometry of the conjugated diene system is crucial for its electronic properties and how it participates in reactions. Generally, E (trans) configured double bonds are sterically less hindered and can more easily achieve a planar geometry, which enhances π-orbital overlap. vulcanchem.com Conversely, the Z configuration in the (3Z,5Z)- isomer likely leads to a less planar system, which could decrease its reactivity in certain transformations, such as electrophilic additions, compared to the (3E,5E)-isomer. vulcanchem.com Quantum chemical calculations on simpler acyclic enones have shown that (Z)-isomers can be less reactive than their (E)-configured counterparts. rsc.org The stereoselective synthesis of a specific isomer like Bornelone, (3Z,5Z)-, presents a considerable challenge, often requiring sophisticated catalytic asymmetric methods or chiral auxiliaries to control the geometry of the newly formed double bonds. researchgate.netmdpi.com
Overview of Academic Research Trajectories and Scholarly Contributions Pertaining to Bornelone, (3Z,5Z)-
Direct scholarly contributions focusing exclusively on Bornelone, (3Z,5Z)-, are limited in publicly available literature. Much of the understanding of this specific isomer is derived from research on related stereoisomers and the broader fields of bicyclic enone synthesis and computational chemistry. vulcanchem.comnih.gov Academic research in this area generally follows several key trajectories:
Stereoselective Synthesis: A primary focus of related research is the development of methods for the stereocontrolled synthesis of complex molecules. This includes the use of organocatalysis and transition-metal catalysis to construct bicyclic enones with high diastereo- and enantioselectivity. researcher.liferesearchgate.net The synthesis of the specific (3Z,5Z)- isomer would likely require overcoming the challenge of stereochemical purity during the formation of the Z-configured double bonds. vulcanchem.com
Computational Studies: The relative stabilities, electronic structures, and predicted reactivities of different stereoisomers are often investigated using computational methods like Density Functional Theory (DFT). nih.govnih.gov While specific studies on Bornelone, (3Z,5Z)- are not prominent, such computational analyses have been applied to its isomers, providing insight into how different configurations affect properties like torsional strain. vulcanchem.com
Reactivity and Mechanistic Studies: Research into the reactivity of bicyclic enones explores their participation in various chemical transformations, including pericyclic reactions, conjugate additions, and photochemical reactions. mdpi.comgla.ac.uk Understanding the influence of the strained bicyclic framework and the specific stereochemistry of the enone sidechain on reaction pathways is a key objective. Studies on related systems suggest that the reactivity of Bornelone, (3Z,5Z)- would be dictated by the interplay between the steric hindrance of the Z,Z-configuration and the inherent strain of the bicyclo[2.2.1]heptane core. rsc.org
While Bornelone, (3Z,5Z)- remains a sparsely studied compound, its structure represents a confluence of important concepts in modern organic chemistry, inviting further investigation into its synthesis and unique chemical behavior.
Data Tables
Table 1: Computed Properties of Bornelone Isomers
| Property | Value (for Bornelone, (3E,5Z)-) | Source |
| Molecular Formula | C₁₄H₂₀O | nih.gov |
| Molecular Weight | 204.31 g/mol | nih.gov |
| XLogP3 | 3.3 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Exact Mass | 204.151415257 Da | nih.gov |
| Topological Polar Surface Area | 17.1 Ų | nih.gov |
| Heavy Atom Count | 15 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
93752-01-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(Z,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one |
InChI |
InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4-,13-6-/t11-,12+/m0/s1 |
InChI Key |
WDMFHQNUSVLQMS-WXIIKRRVSA-N |
Isomeric SMILES |
CC(=O)/C=C\C=C/1\[C@H]2CC[C@H](C2)C1(C)C |
Canonical SMILES |
CC(=O)C=CC=C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bornelone, 3z,5z , and Its Structural Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Bornelone (B1200206), (3Z,5Z)-, Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available, or easily synthesized precursors. rsc.orgnih.gov For the hypothetical Bornelone, (3Z,5Z)-, the most logical primary disconnection is at the carbon-carbon bond connecting the bicyclo[2.2.1]heptane core and the pentenone side chain. This simplifies the complex target into two key building blocks: a bicyclo[2.2.1]heptanone synthon and a (3Z,5Z)-pentenone side chain synthon.
This disconnection strategy is powerful because it allows for a convergent synthesis, where the two main fragments are prepared separately and then joined in the later stages. nih.gov This approach is often more efficient than a linear synthesis. Further disconnection of the bicyclo[2.2.1]heptanone synthon, particularly through an intramolecular Diels-Alder reaction, is a common and effective strategy for forming such bridged ring systems. bohrium.comrsc.org This simplifies the bicyclic core to a substituted cyclohexene (B86901) precursor. The pentenone side chain can be disconnected through various olefination or coupling reactions to reveal simpler carbonyl and vinyl fragments.
Key Retrosynthetic Disconnections:
Connection of Side Chain: A Wittig-type reaction, Horner-Wadsworth-Emmons olefination, or a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) are viable strategies for forming the bond between the two main synthons.
Bicyclo[2.2.1]heptane Core: An intramolecular Diels-Alder reaction is a powerful tool for constructing the bicyclic skeleton from a suitably substituted triene precursor. bohrium.comrsc.org
Pentenone Side Chain: This can be built step-wise using stereoselective olefination reactions to control the Z-geometry of the double bonds.
Enantioselective and Diastereoselective Synthesis of the (3Z,5Z)-Pentenone Core
The construction of the (3Z,5Z)-pentenone side chain with precise control over the geometry of both double bonds is a significant synthetic challenge. Several modern synthetic methods can be employed to achieve this.
One effective approach is the use of catalyst-controlled ring-closing metathesis (RCM) to generate macrocyclic Z-enoates, which can then be further manipulated. acs.org Another powerful method involves the stereoselective synthesis of conjugated dienoic acids. For instance, the addition of Grignard reagents to methylcoumalate can provide (α-Z/γ-E) dienoic acids with high stereoselectivity. researchgate.net While this provides one Z-double bond, further modification would be needed for the second.
Palladium-catalyzed cross-coupling reactions also offer excellent control. For example, the Suzuki coupling of a (Z)-vinyl boronic acid with a (Z)-vinyl halide can construct the Z,Z-diene system. The synthesis of the required (Z)-vinyl precursors can be achieved through methods like the hydroboration-protonolysis of alkynes or stereoselective reductions of alkynes.
A summary of potential catalytic systems for Z-selective olefin synthesis is presented in the table below.
| Catalyst System | Reaction Type | Selectivity | Yield |
| Mo-based monoaryloxide pyrrolide complex | Ring-Closing Metathesis | >98:2 Z/E | 43-75% |
| Palladium(II) complex with (salen)CrCl | Allylic C-H Olefination | Excellent E/Z ratios | Good |
| Rh(I) complex | Propargyl Claisen Rearrangement | Z-Stereochemistry | Good |
Post-Synthetic Derivatization and Chemical Modification Strategies of Bornelone, (3Z,5Z)-
Once the core structure of Bornelone, (3Z,5Z)- is assembled, its chemical functionality allows for a wide range of post-synthetic modifications. This is valuable for creating analogues for structure-activity relationship studies. The ketone on the bicyclic core can be selectively reduced to an alcohol, which can then be esterified or etherified. The conjugated dienone system of the side chain is also ripe for modification. ohiolink.edutaylorandfrancis.com
Reduction: Selective reduction of the ketone on the bicyclic core versus the ketone on the side chain can be achieved by choosing appropriate reducing agents and reaction conditions.
Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce new carbon substituents.
Conjugate Addition: The α,β-unsaturated system in the pentenone side chain is susceptible to 1,4-conjugate addition (Michael addition) by various nucleophiles, allowing for modification of the side chain.
Cycloadditions: The diene portion of the side chain can participate in Diels-Alder reactions with dienophiles to construct more complex polycyclic structures.
Green Chemistry Principles Applied to the Synthesis of Bornelone, (3Z,5Z)-
Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. rsc.orgresearchgate.net The synthesis of a complex molecule like Bornelone, (3Z,5Z)- can be designed to be more environmentally benign.
Atom Economy: Designing reactions to maximize the incorporation of all starting materials into the final product is a key principle. ijsrst.com Catalytic reactions, such as the Diels-Alder and metathesis reactions proposed, are inherently more atom-economical than stoichiometric reactions. rsc.orgtandfonline.com
Catalysis: The use of catalytic instead of stoichiometric reagents reduces waste. unibe.chcore.ac.uk This includes metal catalysts for cross-coupling and metathesis, as well as organocatalysts for asymmetric reactions. rsc.org The development of catalysts based on earth-abundant and non-toxic metals like iron is a significant area of research. unibe.ch
Renewable Feedstocks: The bicyclo[2.2.1]heptane core is characteristic of terpenes, which are naturally occurring and can often be sourced from renewable biomass. tandfonline.comacs.org Utilizing terpene-derived starting materials can be a greener alternative to petroleum-based feedstocks. royalsocietypublishing.org
Safer Solvents: Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a crucial aspect of green synthesis. researchgate.netijsrst.com
Rigorous Structural Elucidation and Conformational Dynamics of Bornelone, 3z,5z
Advanced Spectroscopic Techniques for Definitive Structure Confirmation of Bornelone (B1200206), (3Z,5Z)-
The precise structure of an organic compound is established through the synergistic use of several spectroscopic methods. For a molecule with the complexity of Bornelone, (3Z,5Z)-, this involves high-resolution techniques to resolve its intricate features.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the relative stereochemistry of a molecule. Both ¹H and ¹³C NMR spectra would provide crucial information for Bornelone, (3Z,5Z)-.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of unique proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). For the (3Z,5Z)- isomer, the vinyl protons on the side chain would exhibit specific coupling constants characteristic of a Z-configuration. The bicyclo[2.2.1]heptane core would show a complex set of signals due to the rigid, strained ring system.
¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of distinct carbon atoms. The chemical shifts would help identify the carbonyl carbon, the olefinic carbons of the diene system, and the aliphatic carbons of the bicyclic framework.
Hypothetical ¹H NMR Data for Bornelone, (3Z,5Z)- (Based on general principles and data for related compounds)
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃-C=O | 2.1-2.3 | s | - |
| Vinylic H (C3) | 6.0-6.2 | d | ~10-12 (Z-coupling) |
| Vinylic H (C4) | 7.2-7.4 | dd | ~10-12, ~11-13 |
| Vinylic H (C5) | 5.8-6.0 | d | ~11-13 |
| Bridgehead H | 1.8-2.5 | m | - |
| Methylene H's | 1.2-1.9 | m | - |
| Gem-dimethyl H's | 0.8-1.1 | s | - |
Note: This is a hypothetical representation. Actual values would need to be determined experimentally.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of Bornelone, (3Z,5Z)- would be expected to show characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching of the α,β-unsaturated ketone. The C=C stretching vibrations of the conjugated diene system would appear in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the aliphatic bicyclic ring would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C bonds of the conjugated system, being highly polarizable, would be expected to show strong signals in the Raman spectrum.
Expected Vibrational Frequencies for Bornelone, (3Z,5Z)-
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1650-1680 | Strong |
| C=C (Conjugated Diene) | 1600-1650 | Medium-Strong |
| C-H (sp²) | 3000-3100 | Medium |
| C-H (sp³) | 2850-3000 | Strong |
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. The molecular formula for Bornelone is C₁₄H₂₀O, with a calculated exact mass of approximately 204.1514 g/mol . nih.gov HRMS would confirm this elemental composition with high accuracy.
The fragmentation pattern in the mass spectrum gives clues about the structure. For Bornelone, characteristic fragmentation would likely involve cleavage of the side chain and fragmentation of the bicyclo[2.2.1]heptane ring system.
X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a single crystal. While obtaining a suitable crystal of Bornelone, (3Z,5Z)- itself might be challenging, the preparation of a crystalline derivative could facilitate this analysis. The resulting 3D structure would confirm the connectivity, the (Z,Z)-stereochemistry of the side chain, and the conformation of the bicyclic system in the solid state.
Conformational Analysis of Bornelone, (3Z,5Z)-, and its Implications for Reactivity
The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical properties and chemical reactivity.
Rotational Barriers and Isomerism around the (3Z,5Z)-Pentenone Unsaturations
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational data regarding the rotational barriers and isomerism of "Bornelone, (3Z,5Z)-". The unique combination of a bornelone scaffold with a (3Z,5Z)-pentenone side chain appears to be a novel or yet-to-be-synthesized compound, and as such, its specific conformational dynamics have not been reported.
In the absence of direct data, a theoretical consideration of structurally related molecules can provide some insight into the expected behavior. The rotational barriers in unsaturated ketones, such as the pentenone moiety in the proposed structure, are influenced by a combination of steric and electronic factors. For a generic substituted pentenone system, rotation around the carbon-carbon single and double bonds would be expected.
Rotation around the C-C single bonds within the pentenone chain would likely have relatively low energy barriers, characteristic of acyclic alkanes, though these would be influenced by the steric bulk of the bornelone group and any substituents. The planarity of the double bonds restricts free rotation, and any attempt to rotate around these bonds would require significant energy input to break the π-bond, leading to the potential for Z/E (cis/trans) isomerism.
The isomerization of β,γ-unsaturated ketones to their more thermodynamically stable α,β-unsaturated counterparts is a well-documented phenomenon, often catalyzed by acid or base. libretexts.orgresearchgate.net Depending on the precise substitution pattern and the conditions, "Bornelone, (3Z,5Z)-" could potentially undergo such rearrangements.
To provide a quantitative perspective, data from analogous, but distinct, unsaturated systems are presented below. It is crucial to note that these values are not directly applicable to "Bornelone, (3Z,5Z)-" but serve to illustrate the range of rotational barriers that can be observed in similar chemical environments.
| Generic Unsaturated System | Rotational Barrier (kcal/mol) | Notes |
| Ethane (C-C single bond) | ~3.0 | Reference for simple single bond rotation. |
| Propene (C-C single bond) | ~2.0 | Rotation of a methyl group relative to a double bond. msu.edu |
| 1-Butene (C-C single bond) | ~2.5 - 4.7 | Depends on the specific conformer. msu.edu |
| Axially Chiral Enamides (N-alkenyl bond) | <8.5 to 31.0 | Highly dependent on substitution pattern. Current time information in Bangkok, TH. |
Chiroptical Properties and Absolute Stereochemistry Determination of Bornelone, (3Z,5Z)-
Specific chiroptical data, such as specific rotation ([α]D) or electronic circular dichroism (ECD) spectra, for "Bornelone, (3Z,5Z)-" are not available in the current scientific literature. The determination of absolute stereochemistry for a chiral molecule is a critical aspect of its characterization and is typically achieved through a combination of experimental measurements and computational analysis. mdpi.com
The determination of the absolute stereochemistry of such a compound would likely involve the following approaches:
X-ray Crystallography: If a suitable single crystal can be obtained, anomalous dispersion X-ray crystallography can provide an unambiguous determination of the absolute configuration.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy: These techniques measure the differential absorption of left and right circularly polarized light. Comparison of the experimental spectra with those predicted by quantum chemical calculations for different stereoisomers allows for the assignment of the absolute configuration. mdpi.com
Optical Rotatory Dispersion (ORD) and Specific Rotation: Measurement of the optical rotation at various wavelengths (ORD) or at the sodium D-line (specific rotation) can be compared with calculated values to help determine the absolute stereochemistry. mdpi.com
For illustrative purposes, the table below includes chiroptical data for some well-characterized bicyclic monoterpene ketones. It must be emphasized that this data is for compounds structurally distinct from "Bornelone, (3Z,5Z)-" and should not be used to infer its specific properties.
| Compound | Specific Rotation ([α]D) | Solvent |
| (+)-Camphor | +44.26° | Ethanol |
| (-)-Camphor | -44.26° | Ethanol |
| (+)-Fenchone | +66.6° | Neat |
| (-)-Fenchone | -66.6° | Neat |
| (S)-(+)-Carvone | +61° | Neat |
| (R)-(-)-Carvone | -61° | Neat |
Comprehensive Search for Theoretical and Computational Investigations of Bornelone, (3Z,5Z)- Yields No Specific Studies
Despite a thorough and extensive search of scientific literature and chemical databases, no specific theoretical and computational studies have been found for the chemical compound Bornelone, (3Z,5Z)-. The requested article, which was to be structured around detailed quantum chemical calculations, molecular dynamics simulations, in silico structure-activity relationship (SAR) analysis, and computational mechanistic studies of this particular isomer, cannot be generated due to the absence of published research on the topic.
The search encompassed a wide range of queries aimed at uncovering any computational chemistry research related to Bornelone, (3Z,5Z)-, including its electronic structure, reactivity, conformational landscapes, and chemical transformations. Broader searches for computational studies on "bornelone" and related terpenoid isomers were also conducted in an attempt to find analogous data that could provide a basis for the requested analysis. However, these searches did not yield any specific data or detailed research findings that would be necessary to construct the scientifically accurate and data-rich article as per the user's instructions.
The requested outline for the article included highly specific sub-sections that require concrete data from published research, such as:
Theoretical and Computational Investigations of Bornelone, 3z,5z
Computational Mechanistic Studies:This would require published research detailing the computational investigation of chemical transformations involving Bornelone (B1200206), (3Z,5Z)-.
Without any available scientific literature on these specific topics for Bornelone, (3Z,5Z)-, it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline and includes the requested data tables and detailed research findings. The generation of such an article would require the fabrication of data, which would be scientifically unsound.
Therefore, until research on the theoretical and computational aspects of Bornelone, (3Z,5Z)- is conducted and published, the creation of the requested article is not feasible.
Due to the absence of specific scientific data for "Bornelone, (3Z,5Z)-" in the public domain, a detailed article on its biological activity and mechanisms of action as per the requested outline cannot be generated. Extensive searches have not yielded any specific information on the molecular target identification, receptor binding profiles, enzymatic inhibition or activation, or any cell-based assay results for this particular compound.
Consequently, it is not possible to provide information on the following sections as requested:
Biological Activity Mechanisms and in Vitro Investigations of Bornelone, 3z,5z
In Vitro Metabolic Transformations and Stability Studies of Bornelone (B1200206), (3Z,5Z)-
Without any foundational research on this specific compound, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research and publication of data on "Bornelone, (3Z,5Z)-" are necessary before a comprehensive article on its biological activities can be written.
Emerging Research Applications and Potential of Bornelone, 3z,5z , in Chemical Biology and Materials Science
Rational Design and Synthesis of Bornelone (B1200206), (3Z,5Z)- Derivatives with Enhanced Target Specificity
Rational drug design is a strategy that leverages knowledge of a biological target's structure and mechanism to create new, more potent, and selective compounds. mdpi.comresearchgate.netnih.gov The synthesis of derivatives of a lead compound is a common approach to optimize its biological activity. nih.gov
Applying this to Bornelone, (3Z,5Z)-, one could envision a research program focused on creating a library of derivatives to screen for enhanced biological effects. The synthetic accessibility of the bornelone core would be a critical first step. While the synthesis of specific isomers can be challenging, modern organic chemistry offers tools for stereoselective synthesis. vulcanchem.com
Key modifications to the Bornelone, (3Z,5Z)- scaffold could include:
Modification of the acetyl group: The ketone could be reduced to an alcohol, converted to an oxime, or used as a handle to introduce larger functional groups. These changes would alter the hydrogen bonding capacity and steric profile of the molecule.
Functionalization of the bicyclic core: The hydrocarbon backbone could be hydroxylated or otherwise functionalized to improve solubility and introduce new interaction points with a biological target.
Alteration of the conjugated system: The electronic properties of the diene could be modulated by introducing electron-donating or electron-withdrawing groups, which would, in turn, affect its reactivity and potential as a Michael acceptor. units.it
Computational modeling and molecular docking studies could be employed to predict how these modifications would influence the binding of the derivatives to specific protein targets, thereby guiding the synthetic efforts. researchgate.net
Utilization of Bornelone, (3Z,5Z)-, as a Building Block in Advanced Materials Synthesis
Chemical building blocks are relatively simple molecules that can be assembled into larger, more complex structures for use in materials science, organic synthesis, and medicinal chemistry. enamine.netscbt.comsigmaaldrich.com The isomers of bornelone, with their rigid bicyclic structure and conjugated π-system, have been suggested to have potential applications in materials science, for instance as UV absorbers in polymers or as components of liquid crystals. vulcanchem.com
The (3Z,5Z)- isomer of bornelone could also serve as a unique building block for advanced materials. The cis configuration of the double bonds would lead to a more compact and sterically hindered structure compared to the (3E,5E)- isomer. This could have significant implications for the properties of polymers or other materials derived from it. For example, incorporating Bornelone, (3Z,5Z)- into a polymer backbone could result in materials with different thermal properties, solubility, and morphology compared to those made with other isomers.
The conjugated diene system in Bornelone, (3Z,5Z)- makes it a potential monomer for polymerization reactions. Furthermore, its dienophilic character in Diels-Alder reactions could be exploited to create complex, three-dimensional polymeric networks with high thermal stability. The unique stereochemistry of the (3Z,5Z)- isomer would influence the stereochemistry of the resulting polymers, potentially leading to materials with novel chiroptical properties.
Photochemical and Thermochemical Reactivity of Bornelone, (3Z,5Z)-, for Material Science Applications
The photochemical and thermochemical reactivity of a molecule dictates its potential applications in materials science, particularly in areas like photolithography, data storage, and the development of responsive materials.
Photochemical Reactivity:
Bicyclic ketones are known to undergo a variety of photochemical reactions, most notably the Norrish Type I cleavage. kvmwai.edu.in Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state, leading to the cleavage of one of the adjacent carbon-carbon bonds. rsc.orgnih.gov For Bornelone, (3Z,5Z)-, this would result in the formation of a diradical intermediate, which could then undergo a variety of subsequent reactions, including decarbonylation, intramolecular hydrogen abstraction, or recombination. kvmwai.edu.in The specific products formed would be highly dependent on the reaction conditions and the stereochemistry of the starting material. The (3Z,5Z)- configuration would likely influence the conformational preferences of the diradical intermediate, leading to a different product distribution compared to other isomers. This predictable photochemical behavior could be exploited in the design of photoresists or degradable polymers.
Thermochemical Reactivity:
The conjugated diene system of Bornelone, (3Z,5Z)- is expected to be reactive in thermally induced reactions, particularly Diels-Alder cycloadditions. wikipedia.org The reactivity of the diene is influenced by its ability to adopt an s-cis conformation. jove.comlibretexts.org The bicyclic nature of the bornelone core may impose certain conformational constraints that could affect its reactivity in these reactions. The stereochemistry of the (3Z,5Z)- isomer would also play a crucial role in the stereochemical outcome of the Diels-Alder reaction, allowing for the synthesis of complex, stereochemically defined adducts. psiberg.com This reactivity could be utilized in the synthesis of new polymers and cross-linked materials with tailored properties.
Future Research Directions and Unaddressed Challenges in Bornelone, 3z,5z , Studies
Development of Novel and Sustainable Synthetic Routes for Bornelone (B1200206), (3Z,5Z)-
A significant hurdle in the study of Bornelone, (3Z,5Z)-, is the lack of a well-documented and efficient synthetic pathway. Future research should prioritize the development of novel and sustainable methods for its synthesis, focusing on stereochemical control to selectively obtain the (3Z,5Z)- isomer.
While a direct synthesis for Bornelone, (3Z,5Z)-, has not been reported, insights can be drawn from synthetic strategies for related isomers, such as Bornelone, (3E,5E)-. One proposed retrosynthetic analysis involves the boron-mediated cyclization of a dienyl ketone precursor. vulcanchem.com Adapting this approach for the (3Z,5Z)- isomer would require meticulous control over reaction conditions to favor the Z-configuration at both double bonds.
Key areas for investigation in the synthesis of Bornelone, (3Z,5Z)-, include:
Stereoselective Catalysis: The use of chiral catalysts could be instrumental in achieving the desired enantioselective synthesis of the bicyclic core and the specific (Z,Z)- configuration of the side chain.
Precursor Design: The rational design of the dienyl ketone precursor is critical. The strategic placement of functional groups could influence the stereochemical outcome of the cyclization reaction.
Reaction Condition Optimization: A systematic exploration of solvents, temperatures, and reaction times will be necessary to maximize the yield and purity of the (3Z,5Z)- isomer.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Boron-Mediated Cyclization | Potential for high efficiency and atom economy. | Achieving high stereoselectivity for the (3Z,5Z)- isomer. |
| Transition Metal Catalysis | Access to a wide range of catalytic systems for stereocontrol. | Catalyst deactivation and separation from the final product. |
| Enzymatic Synthesis | High stereospecificity and environmentally friendly conditions. | Identification and engineering of suitable enzymes. |
Discovery and Characterization of Novel Biological Targets and Action Mechanisms
The biological activities of Bornelone, (3Z,5Z)-, are currently unknown. However, based on the structure-activity relationships of similar terpenes, it is plausible that this compound possesses interesting pharmacological properties. vulcanchem.com Future research should be directed towards identifying its biological targets and elucidating its mechanisms of action.
Initial screening efforts could focus on assays for:
Antimicrobial Activity: Many terpenes exhibit antimicrobial effects by disrupting microbial membranes. vulcanchem.com
Anti-inflammatory Effects: Terpenoid derivatives have been shown to modulate inflammatory pathways such as NF-κB and COX-2. vulcanchem.com
Anticancer Activity: The unique structure of Bornelone, (3Z,5Z)-, may allow it to interact with novel anticancer targets.
Once a biological activity is identified, further studies will be required to pinpoint the specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose. Understanding the mechanism of action will involve detailed biochemical and cellular assays to map the signaling pathways modulated by the compound.
Integration of Advanced Computational Methods with Experimental Data for Predictive Modeling
Computational modeling offers a powerful tool to accelerate the study of Bornelone, (3Z,5Z)-, and to guide experimental design. The (3E,5E)- isomer has been the subject of computational studies, and similar approaches can be applied to the (3Z,5Z)- isomer. vulcanchem.com
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, stability, and reactivity of Bornelone, (3Z,5Z)-. This information can be invaluable for designing synthetic routes and predicting potential reactions.
Molecular Docking: Once potential biological targets are identified, molecular docking simulations can be used to predict the binding mode and affinity of Bornelone, (3Z,5Z)-, to these targets. This can help in prioritizing experimental validation.
Quantitative Structure-Activity Relationship (QSAR): As data on the biological activities of Bornelone, (3Z,5Z)-, and its derivatives become available, QSAR models can be developed to predict the activity of new analogs, thereby streamlining the drug discovery process.
The synergy between computational predictions and experimental validation will be crucial for efficiently exploring the chemical and biological space of Bornelone, (3Z,5Z)-.
Interdisciplinary Exploration of Bornelone, (3Z,5Z)-, in Emerging Scientific Fields
The unique structural features of Bornelone, (3Z,5Z)-, may lend themselves to applications beyond the traditional scope of medicinal chemistry. Interdisciplinary collaborations will be key to unlocking its potential in emerging scientific fields.
For instance, the conjugated diene system in the related Bornelone, (3E,5E)-, suggests its potential utility in materials science as a UV absorber in polymer stabilizers and as a component in liquid crystals. vulcanchem.com Similar applications could be envisioned for the (3Z,5Z)- isomer, and its specific stereochemistry might impart unique optical or material properties.
Potential areas for interdisciplinary research include:
Materials Science: Investigation of its use in the development of novel polymers, liquid crystals, and other advanced materials.
Chemical Biology: Utilization as a chemical probe to study biological processes, leveraging its potential specific interactions with biological targets.
Agricultural Science: Exploration of its potential as a natural pesticide or plant growth regulator, given the known roles of terpenes in plant defense.
A summary of potential interdisciplinary applications is provided in the table below:
| Field | Potential Application of Bornelone, (3Z,5Z)- |
| Materials Science | UV-absorbing agent, component of liquid crystals, chiral dopant. |
| Chemical Biology | Molecular probe for studying enzymatic pathways or cellular processes. |
| Agricultural Science | Eco-friendly pesticide, plant growth modulator. |
Concluding Remarks on the Academic Significance of Bornelone, 3z,5z
Synthesis of Key Academic Findings and Research Contributions
A comprehensive review of the scientific literature reveals that specific research on Bornelone (B1200206), (3Z,5Z)- is exceptionally limited. While the general structure of bornelone, characterized by a bicyclo[2.2.1]heptane framework, is known, and several of its stereoisomers have been identified, the (3Z,5Z) configuration appears to be largely uninvestigated.
There are no dedicated studies detailing the synthesis, chemical properties, or biological activity of Bornelone, (3Z,5Z)-. Its existence is primarily noted in the context of its relationship to other, more studied isomers, such as (3E,5E)-Bornelone and (3E,5Z)-Bornelone. For instance, computational studies on similar terpenes suggest that E-configured double bonds can reduce torsional strain, which might imply that the (3Z,5Z) isomer is less stable and therefore more challenging to synthesize or isolate. guidechem.com
The following table summarizes the available data for Bornelone, (3Z,5Z)-, in comparison to a known isomer, highlighting the current gaps in knowledge.
| Property | Bornelone, (3Z,5Z)- | Bornelone, (3E,5Z)- |
| Molecular Formula | C₁₄H₂₀O | C₁₄H₂₀O nih.gov |
| Molecular Weight | 204.31 g/mol (Calculated) | 204.31 g/mol nih.gov |
| CAS Number | Not Assigned | 58404-78-7 nih.gov |
| IUPAC Name | (3Z,5Z)-5-(3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)pent-3-en-2-one | (E,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one nih.gov |
| Synthesis Method | Data not available | Data not available in detail, but related syntheses exist. |
| Spectral Data (NMR, IR, MS) | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Biological Activity | Data not available | Data not available |
Broader Implications of Bornelone, (3Z,5Z)-, Research for Organic Chemistry and Chemical Biology
While direct research on Bornelone, (3Z,5Z)- is lacking, the study of its potential properties holds several implications for the fields of organic chemistry and chemical biology.
Stereoselective Synthesis: The development of a synthetic route to specifically yield the (3Z,5Z) isomer would be a significant achievement in stereoselective synthesis. It would likely require novel catalytic systems or reaction conditions to control the geometry of the two double bonds.
Structure-Activity Relationships (SAR): The synthesis and characterization of Bornelone, (3Z,5Z)- would provide a crucial data point for understanding the structure-activity relationships within the bornelone family of compounds. By comparing its biological activity (or lack thereof) with that of other isomers, researchers could gain insights into how the spatial arrangement of the molecule affects its interaction with biological targets.
Computational Chemistry: The physical and spectral properties of Bornelone, (3Z,5Z)-, once determined, would serve as a valuable benchmark for validating and refining computational models that predict the properties of complex organic molecules.
Prospective Outlook for Bornelone, (3Z,5Z)-, as a Subject of Ongoing Scientific Inquiry
The current absence of data on Bornelone, (3Z,5Z)- makes it a "blank slate" and an intriguing target for future research. The primary obstacle appears to be its synthesis, which likely presents significant stereochemical challenges.
Future research efforts could be directed towards:
Targeted Synthesis: Designing and executing a synthetic pathway to produce Bornelone, (3Z,5Z)- with high purity. This could involve exploring various catalytic methods and reaction conditions.
Full Characterization: Once synthesized, a complete spectroscopic and physicochemical characterization of the compound is necessary to establish a baseline of its properties.
Biological Screening: A thorough investigation of its biological activities, including potential antimicrobial, anti-inflammatory, or cytotoxic effects, would be a logical next step. The study of related borneol derivatives has shown that the bicyclic terpene scaffold can be a starting point for developing potent bioactive agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
